beta-Elemonic acid
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Overview
Description
Beta-Elemonic acid is a triterpenoid.
beta-Elemonic acid is a natural product found in Boswellia papyrifera with data available.
Scientific Research Applications
Pharmacokinetics and Tissue Distribution
Beta-Elemonic acid, a primary active ingredient from Boswellia carterii Birdw, exhibits anti-inflammatory and anti-cancer activities. A study developed a UHPLC-MS/MS method to determine beta-Elemonic acid in rat plasma and various tissues post-administration. This method was successfully applied to determine beta-Elemonic acid in bio-samples, revealing its pharmacokinetics and tissue distribution, with the highest tissue concentrations found in the intestine (Zhang et al., 2021).
Anti-Cancer Properties
Beta-Elemonic acid demonstrated significant anticancer effects in human non-small cell lung cancer A549 cells. The study found that it induces apoptosis by activating ROS activity, increasing the sub-G1 proportion, altering the expression of Bcl-2 and Bax, and inhibiting the MAPK signaling pathways. These findings suggest beta-Elemonic acid's role in inhibiting cell proliferation and inducing apoptosis in cancer cells (Wu et al., 2016).
Anti-Tumor Effects on Osteosarcoma
A study on human osteosarcoma revealed that beta-Elemonic acid provokes endoplasmic reticulum stress, activating pathways that stimulate apoptosis and induce cell cycle arrest. It also inhibited metastasis by attenuating Wnt/β-catenin signaling. This suggests potential use in treating human osteosarcoma, supported by its pharmacokinetic profile and distribution in tumor and bone tissues (Zhao et al., 2020).
Proteomics Analysis in Colorectal Cancer
A study using high-throughput TMT-based quantitative proteomics revealed that beta-Elemonic acid targets tumor mitochondria and influences mitochondrial ribosome proteins in colorectal cancer (CRC). It showed that beta-Elemonic acid represses the cell cycle and induces ferroptosis in CRC cells, providing insights into its molecular mechanism against CRC (Xia et al., 2022).
Anti-Inflammatory Effects
Beta-Elemonic acid exhibited anti-inflammatory effects both in vitro and in vivo. The study on LPS-induced RAW264.7 cells and animal models showed that it inhibits overproduction of inflammatory cytokines and mediators. These findings support its potential as an anti-inflammatory agent for treating inflammatory diseases (Zhang et al., 2019).
properties
Product Name |
beta-Elemonic acid |
---|---|
Molecular Formula |
C30H46O3 |
Molecular Weight |
454.7 g/mol |
IUPAC Name |
(2S)-6-methyl-2-[(5S,10S,13S,14S,17R)-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,7,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]hept-5-enoic acid |
InChI |
InChI=1S/C30H46O3/c1-19(2)9-8-10-20(26(32)33)21-13-17-30(7)23-11-12-24-27(3,4)25(31)15-16-28(24,5)22(23)14-18-29(21,30)6/h9,20-21,24H,8,10-18H2,1-7H3,(H,32,33)/t20-,21+,24+,28+,29-,30+/m0/s1 |
InChI Key |
XLPAINGDLCDYQV-DXXDIINSSA-N |
Isomeric SMILES |
CC(=CCC[C@@H]([C@H]1CC[C@]2([C@]1(CCC3=C2CC[C@H]4[C@@]3(CCC(=O)C4(C)C)C)C)C)C(=O)O)C |
SMILES |
CC(=CCCC(C1CCC2(C1(CCC3=C2CCC4C3(CCC(=O)C4(C)C)C)C)C)C(=O)O)C |
Canonical SMILES |
CC(=CCCC(C1CCC2(C1(CCC3=C2CCC4C3(CCC(=O)C4(C)C)C)C)C)C(=O)O)C |
synonyms |
beta-elemonic acid |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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